molecular formula C16H19NO3 B2602133 N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide CAS No. 1219845-09-6

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide

Cat. No.: B2602133
CAS No.: 1219845-09-6
M. Wt: 273.332
InChI Key: ILCOVWCJAGFBCV-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide is a synthetic small molecule featuring a furan ring and a phenoxypropanamide core, designed for advanced chemical biology and drug discovery research. Its structure combines an aromatic furan moiety, known for its versatile pharmacological properties, with a propanamide linker that is frequently explored in the design of bioactive compounds targeting the central nervous system . Research Applications and Value: This compound is of significant interest in neuroscience research and medicinal chemistry . The furan scaffold is a recognized pharmacophore in developing ligands for G-protein coupled receptors (GPCRs) . Specifically, its structural analogy to known GPR88 agonist scaffolds, such as the 2-AMPP series, suggests potential utility as a chemical probe for investigating striatal-associated disorders like Parkinson's disease, schizophrenia, and addiction . The phenoxy group introduction may offer a strategic point for structure-activity relationship (SAR) studies, allowing researchers to fine-tune properties like lipophilicity and binding affinity . Furthermore, furan-containing compounds demonstrate a broad spectrum of antimicrobial and antifungal activities , making this compound a candidate for infectious disease research . Handling and Safety: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment. The furan ring can present metabolic liabilities and potential toxicity, which should be considered during experimental design .

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12(11-15-9-6-10-19-15)17-16(18)13(2)20-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCOVWCJAGFBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.

    Attachment of the Propanamide Group: The propanamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.

    Introduction of the Phenoxy Group: The phenoxy group is typically introduced via a nucleophilic substitution reaction, where a phenol reacts with an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as dihydrofuran or tetrahydrofuran derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Furanones, hydroxyfurans

    Reduction: Dihydrofuran, tetrahydrofuran derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its structural properties can be exploited in the development of new materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenoxy group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide

  • Structure : Shares the propanamide core but replaces the furan with a biphenyl-fluorinated group and a phenyl-substituted amine (derived from amphetamine) .
  • Synthesis : Prepared via coupling of flurbiprofen and amphetamine using DCC, yielding high purity (confirmed by HPLC, NMR, and mass spectrometry) .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Structure : Retains the 2-(2-fluoro-biphenyl)propanamide moiety but substitutes the amine with a tryptamine-derived indole-ethyl group .
  • Increased molecular weight (vs. furan derivative) may reduce bioavailability.

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties

Compound Substituent (R-group) LogP* Solubility (mg/mL) Bioactivity Notes
Target Compound Furan-2-yl, phenoxy ~3.2 <0.1 (predicted) Unknown (structural analog data)
(±)-2-(2-Fluoro-biphenyl)propanamide Biphenyl-fluorinated, phenyl 4.1 0.05 Hybrid NSAID-amphetamine
N-(Indol-3-yl-ethyl)propanamide Indole-ethyl 3.8 0.02 Potential CNS modulation
Coumarin-linked propanamide () 4-Methyl-2-oxo-chromen-7-yl 2.9 0.1 Anticoagulant/coumarin synergy

Pharmacological and Functional Comparisons

Amide Linkage and Bioisosterism

  • The target compound’s amide group is a common bioisostere for ester or carbonyl functionalities in NSAIDs (e.g., flurbiprofen derivatives) .

Aromatic Group Influence

  • Furan vs. Biphenyl : Furan’s oxygen atom may reduce metabolic oxidation compared to biphenyl’s fluorine, which resists electrophilic substitution .
  • Phenoxy vs.

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse sources.

Structural Overview

The compound features a furan ring, an isopropyl group, and a phenoxy moiety, which contribute to its unique chemical properties. The furan ring is known for its reactivity in biological systems, while the phenoxy group can enhance lipophilicity and receptor interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can lead to reduced enzymatic activity and subsequent biological effects such as anti-inflammatory or antimicrobial actions.
  • Receptor Modulation : It can modulate receptor activities through hydrogen bonding and hydrophobic interactions, influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Activity Type Description
Anticancer In vitro studies suggest significant activity against various cancer cell lines, potentially inhibiting tumor growth.
Antimicrobial Exhibits properties that may combat bacterial and fungal infections.
Anti-inflammatory May reduce inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that derivatives of compounds similar to this compound showed promising results in inhibiting the proliferation of cancer cells. The mechanism involved the induction of apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as a new antimicrobial agent. The study indicated that the furan ring plays a crucial role in enhancing the compound's interaction with microbial targets.
  • Inflammation Reduction : Research has also pointed out that this compound could modulate inflammatory responses by inhibiting specific cytokines involved in the inflammatory cascade, providing insights into its application for treating inflammatory diseases .

Applications in Medicinal Chemistry

This compound is being explored for several applications:

  • Drug Development : Its unique structure makes it a candidate for designing new drugs targeting specific diseases.
  • Biological Probes : The compound can serve as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-[1-(furan-2-yl)propan-2-yl]-2-phenoxyacetamideFuran and phenoxy groupsAnticancer properties
N-[1-(furan-2-yl)propan-2-yl]-2-phenoxybutanamideSimilar structure with butanamideModerate antimicrobial activity
N-[1-(furan-2-yl)propan-2-y]-2-(4-fluorophenoxy)propanamideFluorinated phenoxy groupEnhanced anticancer effects

Q & A

Q. What synthetic strategies are recommended for preparing N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide, and how are intermediates characterized?

A multi-step synthesis involving coupling of furan-2-ylpropan-2-amine with phenoxypropanoyl chloride is typical. Key intermediates (e.g., 5-substituted thiadiazoles) are characterized via IR spectroscopy (C=O stretch at ~1650 cm⁻¹), ¹H NMR (aromatic protons at δ 6.3–7.8 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How are the structural features of this compound validated, and what analytical discrepancies require resolution?

X-ray crystallography (using SHELX programs) confirms stereochemistry and bond angles, while discrepancies in NMR splitting patterns may arise from rotameric equilibria in the propanamide moiety. Dynamic NMR or variable-temperature studies resolve such issues .

Q. What computational methods predict the biological activity of this compound, and how reliable are they?

PASS (Prediction of Activity Spectra for Substances) predicts anti-tubercular activity (Pa > 0.7). Molecular docking (ArgusLab 4.0.1) with enoyl-ACP reductase (PDB: 2H7M) identifies hydrogen bonds with Tyr158 and hydrophobic interactions with Met103. Validation involves re-docking known inhibitors (RMSD < 2.0 Å) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational activity predictions and experimental MIC values?

For compounds with high PASS scores but low MICs (e.g., 3.3 µg/mL vs. predicted Pa = 0.85), evaluate membrane permeability via logP calculations or Caco-2 assays. Synergistic effects with adjuvants (e.g., efflux pump inhibitors) may enhance activity .

Q. What structure-activity relationship (SAR) studies are critical for optimizing anti-tubercular activity?

Systematic substitution at the phenoxy group (e.g., electron-withdrawing halogens) improves target binding. Thiadiazole-to-furan linker flexibility correlates with conformational adaptability in the enzyme active site .

Q. How can molecular docking guide the optimization of hydrogen-bonding interactions with enoyl-ACP reductase?

Modifying the propanamide carbonyl to a bioisostere (e.g., sulfonamide) enhances hydrogen-bond strength with Tyr158. Free energy perturbation (FEP) calculations quantify binding affinity changes .

Q. What strategies address poor aqueous solubility in biological assays?

Co-solvent systems (e.g., DMSO/PBS mixtures ≤1% v/v) or nanoformulation (liposomes) maintain compound stability. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Q. How is crystallographic data analyzed to resolve ambiguous electron density in the furan ring?

SHELXL refinement with twin-law corrections (e.g., BASF parameter) and anisotropic displacement parameters (ADPs) clarify disorder in the furan oxygen. R-free values < 0.25 ensure model accuracy .

Q. What biophysical methods validate target engagement in cellular environments?

Surface plasmon resonance (SPR) measures binding kinetics (KD < 10 µM), while cellular thermal shift assays (CETSA) confirm target stabilization in M. tuberculosis lysates .

Q. How is metabolic stability assessed in hepatic microsomes, and what structural modifications improve half-life?

LC-MS/MS quantifies parent compound depletion (t₁/₂ > 60 min). Introducing methyl groups at the propan-2-yl position reduces CYP3A4-mediated oxidation .

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